molecular formula C6H8BNO3 B3020528 6-Hydroxy-2-methylpyridine-3-boronic Acid CAS No. 1598436-78-2

6-Hydroxy-2-methylpyridine-3-boronic Acid

Cat. No.: B3020528
CAS No.: 1598436-78-2
M. Wt: 152.94
InChI Key: CEHXISHPCIUQRG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids, including pyridinylboronic acids, have been used in the development of therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Mode of Action

Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to participate in sm cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions . These reactions can lead to the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The compound’s participation in sm cross-coupling reactions suggests it may play a role in the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Hydroxy-2-methylpyridine-3-boronic Acid. For instance, the success of SM cross-coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, safety data suggests that dust formation should be avoided and adequate ventilation ensured when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing 6-Hydroxy-2-methylpyridine-3-boronic acid:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

    Boronic Esters: Formed in oxidation reactions.

    Substituted Pyridines: Formed in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-methylpyridine-3-boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group on the pyridine ring, which imparts distinct reactivity and versatility in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent in the formation of biaryl compounds and other complex molecules .

Properties

IUPAC Name

(2-methyl-6-oxo-1H-pyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3,10-11H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHXISHPCIUQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(NC(=O)C=C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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